2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide
Description
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO4/c1-20-13-9-7-12(8-10-13)11-18-17(19)16-14(21-2)5-4-6-15(16)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
InChI Key |
FIXMANJLVPHYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Dermatological Applications
Skin Depigmentation Agent
Research indicates that 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide exhibits significant potential as a skin-depigmenting agent. In studies involving guinea pig skin models, it demonstrated an ability to inhibit melanin production effectively. Specifically, treatment with this compound led to a 30% reduction in melanin pigment generation in melan-a cell lines at a concentration of 100 ppm without causing significant cytotoxicity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of melanin biosynthesis pathways. Notably, it was found to accelerate the transformation of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid in the presence of dopachrome tautomerase, while showing no effect on tyrosinase activity . This selective action suggests its potential utility in cosmetic formulations aimed at treating hyperpigmentation disorders.
Agricultural Applications
Insecticide and Acaricide Development
Beyond dermatological uses, this compound has been explored for its insecticidal properties. Research into structure-activity relationships has indicated that compounds with similar structural features can act as chitin synthesis inhibitors, which are crucial for the development of insecticides and acaricides . This positions the compound as a candidate for further development in pest control formulations.
While current findings highlight the promising applications of this compound in skin depigmentation and agriculture, further research is necessary to fully elucidate its mechanisms of action and potential side effects. Investigating its interactions with other biochemical pathways could enhance understanding and broaden its applications.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with molecular targets and pathways. For instance, as a skin-depigmenting agent, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | LogP<sup>a</sup> | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 2,6-Dimethoxy-N-[(4-Methoxyphenyl)Methyl]Benzamide | 331.34 | 2.8 | Low | Methoxy (×3), benzamide |
| N-(2,6-Dimethylphenyl)-4-Methylbenzamide | 267.35 | 3.5 | Insoluble | Methyl (×3), benzamide |
| 2-Hydroxy-N-[2-(4-Methoxyphenyl)Ethyl]Benzamide (Rip-B) | 285.31 | 2.2 | Moderate | Hydroxy, methoxy, benzamide |
Biological Activity
2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide (DMPB) is an organic compound that has garnered attention for its significant biological activities, particularly in the context of skin depigmentation. This article provides a comprehensive overview of the biological activity of DMPB, including its mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
DMPB has a molecular formula of C${17}$H${19}$N${1}$O${3}$ and a molecular weight of 303.34 g/mol. The compound features a benzamide structure with methoxy groups at the 2 and 6 positions on the benzene ring, along with a para-methoxyphenylmethyl substituent. This unique arrangement contributes to its biological properties.
Research indicates that DMPB primarily acts as a skin-depigmenting agent by inhibiting melanin production through specific biochemical pathways.
- Inhibition of Melanin Production : DMPB was shown to inhibit melanin production in guinea pig skin models and melan-a cell lines. Specifically, at a concentration of 100 ppm, it resulted in approximately 30% inhibition of melanin pigment generation without significant cytotoxicity .
- Effects on Enzymatic Activity : The compound does not inhibit tyrosinase, a key enzyme in melanin biosynthesis, but enhances the transformation of dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) via dopachrome tautomerase activation. This suggests that DMPB may selectively modulate certain steps in the melanin biosynthesis pathway .
Research Findings
Several studies have explored the biological activity of DMPB:
- Skin Depigmentation Studies : In studies involving UV-induced hyperpigmentation in guinea pigs, DMPB demonstrated significant depigmenting effects. The compound's ability to selectively inhibit melanin synthesis positions it as a potential therapeutic agent for treating hyperpigmentation disorders .
- Cell Viability and Toxicity : Investigations into the cytotoxic effects of DMPB revealed that it does not significantly affect cell viability at effective concentrations for melanin inhibition. This characteristic is crucial for its application in cosmetic formulations aimed at skin lightening.
- Quantitative Structure-Activity Relationships (QSAR) : A QSAR analysis indicated that structural modifications at the phenyl moiety could influence biological activity, providing insights into optimizing DMPB derivatives for enhanced efficacy against skin pigmentation issues .
Comparative Analysis with Similar Compounds
DMPB shares structural similarities with other benzamide derivatives. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide | C${17}$H${19}$N${1}$O${3}$ | Similar benzamide structure; different methoxy positioning |
| N-(4-Methoxyphenyl)methylbenzamide | C${16}$H${17}$N${1}$O${1}$ | Lacks additional methoxy groups; simpler structure |
| 2-Methoxy-N-(4-methoxyphenyl)benzamide | C${16}$H${17}$N${1}$O${2}$ | Contains fewer methoxy substituents; different biological profile |
Case Studies and Applications
DMPB's potential applications extend beyond cosmetic use:
- Cosmetic Industry : Its selective action on melanin biosynthesis makes it an attractive candidate for skin lightening products aimed at treating conditions like melasma and age spots.
- Pharmaceutical Development : Further research is warranted to explore DMPB's interactions with other biochemical pathways, which could lead to novel therapeutic agents for various dermatological conditions.
Q & A
Q. What are the established synthetic routes for 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide, and how can reaction conditions be optimized?
The compound is synthesized via coupling 2,6-dimethoxybenzoic acid with 4-methoxybenzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethanol or DMF. Optimization involves temperature control (reflux at 80–100°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography. Yields can reach ~76% under inert atmospheres (e.g., argon) to prevent side reactions .
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Confirms methoxy groups (δ 3.7–3.9 ppm for OCH3) and benzamide linkage (amide proton δ ~8.5 ppm).
- FT-IR : Identifies amide C=O stretch (~1650 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.3) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : Use C18 columns with methanol/water (70:30) mobile phase; retention time ~8.2 min.
- TGA/DSC : Stability up to 180°C; store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies arise from assay variability (cell lines, concentrations). Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
